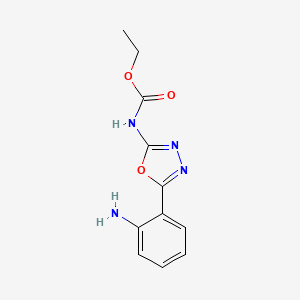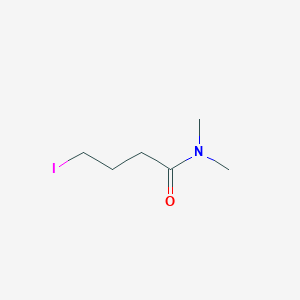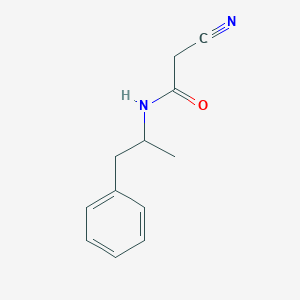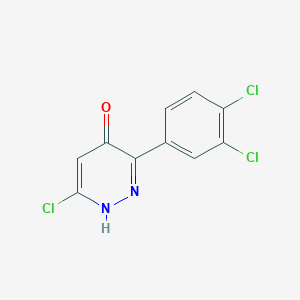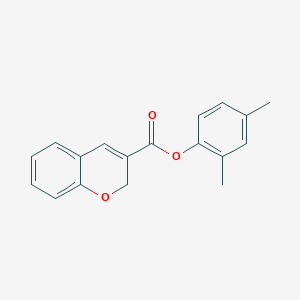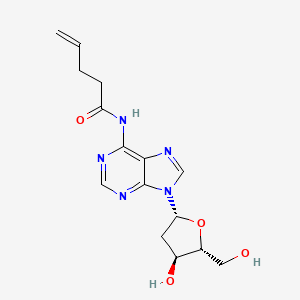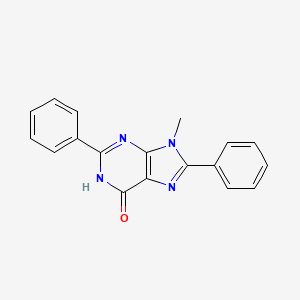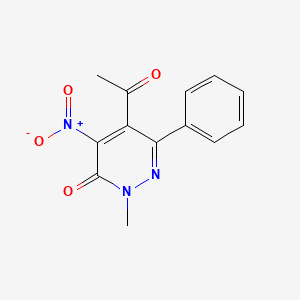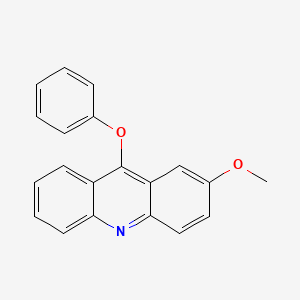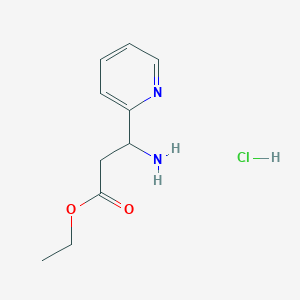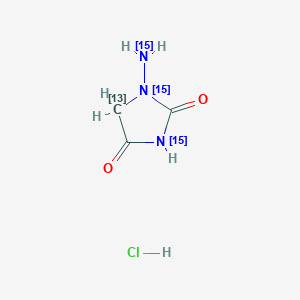
1-Aminohydantoin hydrochloride-13C,15N3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminohydantoin hydrochloride-13C,15N3 is a labeled compound used primarily in scientific research. It is a stable isotope-labeled version of 1-Aminohydantoin hydrochloride, which is a derivative of hydantoin. The compound is characterized by the presence of isotopes carbon-13 and nitrogen-15, making it valuable for various analytical and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Aminohydantoin hydrochloride-13C,15N3 typically involves the incorporation of isotopically labeled precursors. The general synthetic route includes the reaction of labeled hydantoin with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an aqueous medium, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled starting materials and stringent reaction conditions to ensure the desired isotopic incorporation and product purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Aminohydantoin hydrochloride-13C,15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can convert it into hydantoin derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted hydantoin derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions
Major Products Formed: The major products formed from these reactions include various substituted and functionalized hydantoin derivatives, which can be further utilized in different research and industrial applications .
Applications De Recherche Scientifique
1-Aminohydantoin hydrochloride-13C,15N3 has a wide range of applications in scientific research, including:
Chemistry: Used as a labeled reagent in analytical chemistry for tracing reaction pathways and studying reaction mechanisms.
Biology: Employed in metabolic studies to track the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of stable isotope labeling
Mécanisme D'action
The mechanism of action of 1-Aminohydantoin hydrochloride-13C,15N3 involves its incorporation into various biochemical pathways due to its labeled isotopes. The compound interacts with molecular targets and pathways similar to its non-labeled counterpart, allowing researchers to study its behavior and transformations in detail. The labeled isotopes enable precise tracking and quantification of the compound in complex biological and chemical systems .
Comparaison Avec Des Composés Similaires
1-Aminohydantoin hydrochloride: The non-labeled version of the compound.
1-Aminohydantoin hydrochloride-13C: Labeled with carbon-13 only.
1-Aminohydantoin hydrochloride-15N: Labeled with nitrogen-15 only
Uniqueness: 1-Aminohydantoin hydrochloride-13C,15N3 is unique due to its dual isotopic labeling, which provides enhanced analytical capabilities compared to single-labeled or non-labeled compounds.
Propriétés
Formule moléculaire |
C3H6ClN3O2 |
|---|---|
Poids moléculaire |
155.52 g/mol |
Nom IUPAC |
1-(15N)azanyl-(513C,1,3-15N2)1,3-diazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C3H5N3O2.ClH/c4-6-1-2(7)5-3(6)8;/h1,4H2,(H,5,7,8);1H/i1+1,4+1,5+1,6+1; |
Clé InChI |
WEOHANUVLKERQI-KFNULFQGSA-N |
SMILES isomérique |
[13CH2]1C(=O)[15NH]C(=O)[15N]1[15NH2].Cl |
SMILES canonique |
C1C(=O)NC(=O)N1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


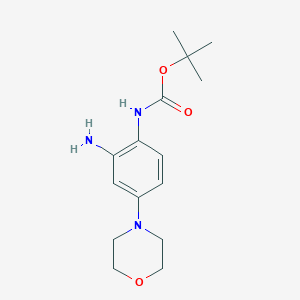
![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)
